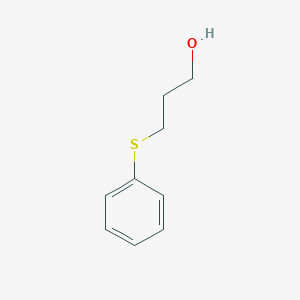

3-(Phenylsulfanyl)propan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEHGQLDHXJKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034883 | |

| Record name | 3-(Phenylsulfanyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24536-40-1 | |

| Record name | 3-(Phenylsulfanyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulfanyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylsulfanyl Propan 1 Ol and Its Analogues

Direct Synthesis Routes

Direct synthesis routes offer an efficient means to obtain 3-(phenylsulfanyl)propan-1-ol, typically by forming the key carbon-sulfur bond in a single, convergent step.

Reactions Involving Thiophenol Derivatives and Propanol (B110389) Precursors

The most straightforward synthesis of this compound involves the nucleophilic substitution reaction between a thiophenol derivative and a propanol precursor bearing a leaving group at the 3-position. The reaction of sodium thiophenoxide, the conjugate base of thiophenol, with 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol (B141029) provides the target compound in good yield. chemicalbook.comucl.ac.uk This Williamson ether synthesis analogue is a classic and reliable method for forming thioether bonds.

For instance, reacting thiophenol with 3-bromo-1-propanol in the presence of a base like potassium carbonate in methanol (B129727) leads to the formation of this compound. ucl.ac.uk A similar reaction using sodium thiophenoxide and 3-bromo-1-propanol in methanol at room temperature for 45 minutes also yields the desired product efficiently. chemicalbook.com

Table 1: Synthesis via Nucleophilic Substitution

| Thiophenol Derivative | Propanol Precursor | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Thiophenol | 3-Bromo-1-propanol | K₂CO₃ / Methanol | This compound | ucl.ac.uk |

| Sodium Thiophenoxide | 3-Bromo-1-propanol | Methanol | This compound | chemicalbook.com |

Addition Reactions to Unsaturated Propanol Systems

The anti-Markovnikov addition of thiophenol to an unsaturated propanol, such as allyl alcohol, is another effective direct route. This reaction, often proceeding via a Thia-Michael addition mechanism, can be catalyzed by bases or initiated by radical initiators. chemicalbook.comsrce.hr The reaction of thiophenol with allyl alcohol directly yields this compound. chemicalbook.com This method is atom-economical as it involves the addition of the entire thiol molecule across the double bond without the loss of any atoms. The regioselectivity of the addition is crucial, favoring the formation of the terminal thioether. srce.hrrsc.org

These conjugate addition reactions are a cornerstone for C-S bond formation and have been extensively studied using various catalysts and conditions to achieve high yields and selectivity. srce.hr

Reductive Pathways for Thioether Formation

A further direct approach involves the reduction of a carboxylic acid or ester derivative of a phenylthio-substituted propane. For example, the reduction of methyl 3-(phenylthio)propionate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) affords this compound. chemicalbook.com This pathway is particularly useful if the corresponding carboxylic acid or ester is more readily available than the halo-propanol precursors.

Similarly, the reduction of related ketones, such as 1-(arylsulfanyl)propan-2-ones, to their corresponding secondary alcohols has been demonstrated using biocatalysts, indicating that the reduction of a carbonyl group within a phenylsulfanyl-propane scaffold is a viable transformation. nih.gov

Indirect and Multi-Step Synthetic Strategies

Indirect methods provide alternative pathways to this compound, often involving the transformation of a related organosulfur compound or employing protecting group chemistry to manage reactive functional groups.

Conversion from Related Organosulfur Compounds

This compound can be prepared from other organosulfur compounds containing the same carbon skeleton through functional group interconversion. A common strategy is the reduction of the corresponding sulfoxide (B87167) or sulfone. For example, 3-(phenylsulfinyl)propan-1-ol (B3059516) or 3-(phenylsulfonyl)propan-1-ol (B1310620) can be reduced to the target thioether. This approach is useful when the oxidized sulfur analogues are primary synthetic targets or are more easily prepared.

The oxidation of the hydroxyl group in a related compound like 1-chloro-3-(phenylthio)propan-2-ol to a ketone demonstrates the feasibility of functional group manipulation on the propanol backbone without affecting the thioether linkage. vulcanchem.com This implies that the reverse reaction, the reduction of a ketone to an alcohol on a pre-formed phenylthio-propane structure, is also a valid synthetic step.

Utilization of Protected Precursors

In more complex syntheses or when dealing with molecules containing multiple reactive sites, the use of protecting groups is essential to ensure selectivity. utdallas.eduunivpancasila.ac.idacademie-sciences.fr The hydroxyl group of a propanol precursor can be protected while the thioether bond is formed, followed by a final deprotection step.

A common strategy involves protecting 3-bromo-1-propanol with a benzyl (B1604629) group to form 1-benzyloxy-3-bromopropane. uct.ac.za This protected intermediate can then be reacted with thiophenol. The resulting benzyl-protected thioether can subsequently be deprotected via hydrogenolysis to yield the final this compound. This multi-step approach prevents the free hydroxyl group from interfering with the C-S bond formation and avoids potential side reactions, such as the thiol reacting with any activating agents used for the alcohol. utdallas.eduunivpancasila.ac.id The choice of protecting group is critical and depends on its stability to the reaction conditions used for thioether formation and the mildness of the conditions required for its removal. univpancasila.ac.idacademie-sciences.fr

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophenol |

| Propan-1-ol |

| Sodium thiophenoxide |

| 3-Bromo-1-propanol |

| 3-Chloro-1-propanol |

| Potassium carbonate |

| Allyl alcohol |

| Methyl 3-(phenylthio)propionate |

| Lithium aluminum hydride |

| 1-(Arylsulfanyl)propan-2-one |

| 3-(Phenylsulfinyl)propan-1-ol |

| 3-(Phenylsulfonyl)propan-1-ol |

| 1-Chloro-3-(phenylthio)propan-2-ol |

Chemo- and Regioselective Approaches in Synthesis

The selective synthesis of a specific isomer of this compound or its analogues from multifunctional substrates is a key challenge. Chemo- and regioselective methods are crucial to achieving high yields of the desired product while minimizing the formation of constitutional isomers.

One prominent regioselective strategy is the ring-opening of epoxides with thiophenol. The reaction of an unsymmetrical epoxide, such as propylene (B89431) oxide, with thiophenol can theoretically yield two regioisomers: 1-(phenylsulfanyl)propan-2-ol and 2-(phenylsulfanyl)propan-1-ol. The outcome is highly dependent on the reaction conditions and the catalyst employed. For instance, the use of ionic liquids as the reaction medium for the thiolysis of epoxides can lead to excellent yields and high regioselectivity without the need for a catalyst. rsc.orgrsc.org Similarly, lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) has been shown to be an efficient catalyst for the highly regioselective ring-opening of epoxides with thiols under neutral, solvent-free conditions. researchgate.net In the case of styrene (B11656) oxide, nucleophilic attack by thiophenol preferentially occurs at the benzylic carbon. researchgate.net

Another approach involves the ring-opening of cyclic carbonates . The reaction of thiophenol with propylene carbonate catalyzed by large-pore zeolites, such as Na-X zeolite, demonstrates excellent regioselectivity. The nucleophilic attack of the thiophenoxide ion occurs preferentially at the less sterically hindered methylene (B1212753) carbon of the carbonate, affording 1-(phenylthio)propan-2-ol in high yield. tandfonline.com This method highlights a green chemistry approach, which will be discussed further.

The hydrothiolation of allylic alcohols presents another pathway. The addition of a thiol to an alkene can proceed via either a Markovnikov or anti-Markovnikov pathway. To obtain this compound from allyl alcohol, an anti-Markovnikov addition of thiophenol is required. While radical-initiated thiol-ene reactions typically yield anti-Markovnikov products, achieving high selectivity can be challenging. google.com However, methods for the highly selective anti-Markovnikov addition of thiols to unactivated alkenes in water at room temperature without any additives have been developed, providing a straightforward route to linear thioethers. organic-chemistry.org Furthermore, tandem oxidation/1,4-conjugate addition/1,2-reduction sequences catalyzed by ruthenium complexes offer a formal anti-Markovnikov hydroamination of allylic alcohols, a strategy that could potentially be adapted for hydrothiolation. rsc.org

Table 1: Regioselectivity in the Synthesis of Phenylsulfanyl Propanol Analogues

| Starting Material | Reagent | Catalyst/Conditions | Major Product | Regioselectivity | Reference |

| Propylene Oxide | Thiophenol | Ionic Liquid | 1-(Phenylsulfanyl)propan-2-ol | High | rsc.orgrsc.org |

| Propylene Carbonate | Thiophenol | Na-X Zeolite | 1-(Phenylsulfanyl)propan-2-ol | 97:3 | tandfonline.com |

| Allyl Alcohol | Thiophenol | Water, room temp. | This compound | High (anti-Markovnikov) | organic-chemistry.org |

| Styrene Oxide | Thiophenol | LiClO₄·3H₂O | 2-Phenyl-2-(phenylthio)ethanol | High | researchgate.net |

Catalytic Systems in Synthesis of Phenylsulfanyl Propanols

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues. Various catalytic systems, including Lewis bases, transition metals, and biocatalysts, have been employed to facilitate carbon-sulfur bond formation and control stereochemistry.

The Michael addition of thiophenol to α,β-unsaturated carbonyl compounds is a direct route to 3-sulfanyl carbonyl compounds, which can then be reduced to the corresponding propanols. Lewis bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for this transformation. For instance, DABCO has been shown to catalyze the Michael addition of thiols to nitro-olefins. researchgate.net This principle can be extended to the synthesis of this compound by reacting thiophenol with acrolein in the presence of DABCO, followed by reduction of the resulting aldehyde. The catalytic cycle involves the activation of the thiol by the Lewis base, facilitating its nucleophilic attack on the Michael acceptor.

Transition metal catalysts offer powerful tools for the construction of C-S bonds. Palladium and copper catalysts are commonly used for cross-coupling reactions to form aryl thioethers. beilstein-journals.org While often employed for the synthesis of aryl sulfides from aryl halides, these methods can be adapted for the synthesis of phenylsulfanyl propanols.

More direct approaches involve the transition metal-catalyzed addition of thiols to alkenes or the ring-opening of epoxides. For example, chromium-catalyzed three-component reactions of an alkyl iodide, an aldehyde, and a thiol can provide access to β-hydroxy sulfides. acs.org Although this specific example focuses on vicinal stereocenters, the underlying principle of transition metal-mediated C-S bond formation is broadly applicable. The development of transition metal-catalyzed hydrothiolation reactions that proceed with high regioselectivity is an active area of research. google.com

The synthesis of chiral, non-racemic β-hydroxy sulfides is of great importance. Several stereoselective and enantioselective methods have been developed.

Biocatalysis offers a green and highly selective approach. Ketoreductase (KRED) enzymes have been successfully used for the enantioselective synthesis of β-hydroxy sulfides. Chemoenzymatic cascades starting from commercially available thiophenols and α-haloketones, involving a KRED-catalyzed reduction step, can produce β-hydroxy sulfides with a stereocenter at the C-O bond in excellent enantiomeric excess. nih.gov Furthermore, the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones using different biocatalysts can provide access to both enantiomers of the corresponding 1-(arylsulfanyl)propan-2-ols. mdpi.com

Asymmetric chemical catalysis provides another powerful avenue. A chromium-catalyzed three-component reaction has been developed for the diastereo- and enantioselective synthesis of β-hydroxy sulfides. acs.orgacs.org Iridium-catalyzed asymmetric cascade allylation/acyl transfer rearrangement of thioesters and vinyl ethylene (B1197577) carbonate has also been reported to produce chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org The desymmetrization of meso-epoxides using chiral catalysts is another effective strategy. For example, scandium(III) triflate in the presence of a chiral bipyridine ligand can catalyze the asymmetric thiolysis of meso-epoxides in water to yield β-hydroxy sulfides with high enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Chiral β-Hydroxy Sulfide (B99878) Analogues

| Method | Catalyst/Enzyme | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Biocatalytic Reduction | Ketoreductase (KRED) | Thiophenol, α-haloketone | β-Hydroxy sulfide | Excellent | nih.gov |

| Bioreduction | Various biocatalysts | 1-(Arylsulfanyl)propan-2-one | (R)- or (S)-1-(Arylsulfanyl)propan-2-ol | High | mdpi.com |

| Asymmetric Catalysis | Cr-catalyst | Alkyl iodide, aldehyde, thiol | Chiral β-hydroxy sulfide | Good to excellent | acs.orgacs.org |

| Asymmetric Catalysis | Ir-catalyst | Thioester, vinyl ethylene carbonate | Chiral β-hydroxy allylic sulfide | Excellent | rsc.org |

| Desymmetrization | Sc(OTf)₃, chiral ligand | meso-Epoxide, thiol | Chiral β-hydroxy sulfide | High | nih.gov |

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals.

A significant aspect of green chemistry is the reduction or replacement of volatile organic solvents. Several solvent-free methods for the synthesis of this compound analogues have been reported. As mentioned earlier, the Na-X zeolite-catalyzed reaction of thiophenol with cyclic carbonates proceeds efficiently under solvent-free conditions. The catalyst is also recyclable, adding to the environmental benefits of this protocol. tandfonline.com Similarly, the use of ionic liquids as recyclable reaction media for the ring-opening of epoxides with thiols represents a greener alternative to conventional organic solvents. rsc.orgrsc.org

Reactions in water are also highly desirable from a green chemistry perspective. A highly selective anti-Markovnikov addition of thiols to unactivated alkenes has been demonstrated to proceed efficiently in water at room temperature without the need for any additives. organic-chemistry.org This method provides a simple and environmentally friendly route to linear thioethers, including the precursor to this compound. The development of such protocols highlights the potential for synthesizing this class of compounds in a more sustainable manner. iitr.ac.inresearchgate.netnih.gov

Atom Economy and Sustainable Synthetic Protocols

The development of synthetic methodologies for this compound and its analogues has increasingly focused on aligning with the principles of green chemistry. Key considerations in this endeavor are atom economy and the implementation of sustainable protocols that minimize environmental impact. These approaches prioritize the use of non-toxic reagents and solvents, recyclable catalysts, energy-efficient reaction conditions, and processes that maximize the incorporation of reactant atoms into the final product.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Addition reactions represent the ideal in atom economy, as they have the potential to be 100% atom-economical, with no atoms wasted as byproducts. libretexts.orgthieme-connect.de Many modern synthetic routes to this compound and related β-hydroxy sulfides are designed around this principle.

Sustainable protocols extend beyond atom economy to encompass the entire lifecycle of the chemical process, including the source of reagents, reaction conditions, solvents, and the ability to recycle catalysts. The following sections detail synthetic strategies that emphasize these green chemistry principles.

Thiol-Ene "Click" Reactions

The anti-Markovnikov hydrothiolation of allylic alcohols is a prominent and highly atom-economical method for synthesizing this compound. This reaction, often categorized under the umbrella of "click chemistry," involves the direct addition of thiophenol across the double bond of allyl alcohol. thieme-connect.de

C₃H₆O (Allyl Alcohol) + C₆H₆S (Thiophenol) → C₉H₁₂OS (this compound)

Theoretically, this reaction has a 100% atom economy as all atoms from the reactants are incorporated into the single desired product. thieme-connect.de The reaction can be initiated through various means, including radical initiators or photochemical methods. The use of visible-light-promoted reactions is particularly noteworthy as a green approach, reducing the need for high energy input or toxic initiators. rsc.org The thiol-ene click reaction is characterized by its high yields, minimal byproducts, and mild reaction conditions, making it a powerful and sustainable strategy. researchgate.net

Ring-Opening of Epoxides

Another significant pathway to β-hydroxy sulfides is the nucleophilic ring-opening of epoxides with thiols. researchgate.net When using a three-carbon epoxide, this method also represents an addition reaction with a theoretical 100% atom economy. The sustainability of this protocol largely depends on the catalyst and solvent system employed.

Several environmentally benign approaches have been developed:

Catalyst-Free Synthesis in Water: A highly sustainable method involves the reaction of epoxides with thiols in water at elevated temperatures (e.g., 70 °C) without the need for any catalyst. arkat-usa.org This protocol is operationally simple, avoids the use of hazardous organic solvents and catalysts, and provides high yields, making it an environmentally and economically attractive option. arkat-usa.org

Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and minimizes waste.

Zeolites: Large-pore zeolites, such as Na-X, have been successfully used as recyclable catalysts for the reaction between thiophenol and cyclic carbonates (as epoxide precursors) under solvent-free conditions. tandfonline.com This method avoids the use of conventional solvents and allows for the reuse of the catalyst, aligning with green chemistry principles. tandfonline.com

Montmorillonite (B579905) K-10 Clay: Microwave-assisted ring-opening of epoxides with thiols on the surface of montmorillonite K-10 clay is an energy-efficient, solvent-free method. semanticscholar.org The reactions are often complete within minutes and produce high yields of the desired β-hydroxy sulfides. semanticscholar.org

Eco-Friendly Catalysts: The use of inexpensive, low-toxicity metal catalysts like zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has been reported for the synthesis of β-hydroxysulfides from alkenes and thiols. acs.org Such catalysts are considered "green" due to their ready availability and lower environmental impact compared to more toxic or precious metal catalysts. acs.org

The following table summarizes and compares various sustainable synthetic protocols for producing β-hydroxy sulfides, including analogues of this compound.

| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Theoretical Atom Economy (%) | Sustainability Remarks |

|---|---|---|---|---|---|

| Anti-Markovnikov Thiol-Ene Reaction | Allyl Alcohol + Thiophenol | Radical or Photo-initiation | High | 100% | Highly atom-economical "click" reaction; can be performed under mild, metal-free conditions. thieme-connect.deresearchgate.net |

| Epoxide Ring-Opening | Styrene Oxide + Thiophenol | None / Water, 70 °C | 87 | 100% | Environmentally benign; uses water as solvent and requires no catalyst. arkat-usa.org |

| Epoxide Ring-Opening (via Cyclic Carbonate) | Ethylene Carbonate + Thiophenol | Na-X Zeolite, 140 °C | 100 | < 100% (CO₂ byproduct) | Solvent-free conditions with a recyclable heterogeneous catalyst. tandfonline.com |

| Epoxide Ring-Opening | Glycidyl Ether + Thiophenol | Montmorillonite K-10 / Microwave | 94 | 100% | Solvent-free, rapid reaction with high energy efficiency. semanticscholar.org |

| Alkene Sulfurization | Styrene + Thiophenol | Zn(OAc)₂·2H₂O / 60 °C | Good to Excellent | 100% | Uses an inexpensive, low-toxicity, and environmentally friendly catalyst. acs.org |

Chemical Reactivity and Transformation of 3 Phenylsulfanyl Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol group in 3-(phenylsulfanyl)propan-1-ol is a versatile functional group that readily participates in various reactions typical of alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to esters and ethers through established synthetic protocols.

Esterification: This transformation is commonly achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. For instance, lipase-catalyzed acylation has been employed for the kinetic resolution of related structures, indicating that enzymatic methods are also applicable for the esterification of this compound. diva-portal.orgresearchgate.net Specifically, lipase (B570770) from Candida antarctica (CAL-B) has been used to catalyze the acylation of similar hydroxy sulfides. diva-portal.org The reaction of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol with acetic anhydride (B1165640) in the presence of triethylamine (B128534) and 4-(dimethylamino)pyridine affords the corresponding acetate (B1210297) ester, a reaction pathway that is applicable to this compound. oup.com

Etherification: The formation of ethers from this compound can be accomplished through various methods, though specific examples for this exact compound are not extensively detailed in the provided search results. General methods for etherification of primary alcohols, such as the Williamson ether synthesis, would be applicable.

Oxidation to Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 3-(phenylsulfanyl)propanal, or further to the carboxylic acid, 3-(phenylsulfanyl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. byjus.com

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base). ambeed.comresearchgate.net For example, the Swern oxidation has been effectively used to convert labile unsaturated sterols to 3-ketosteroids. researchgate.net TEMPO-based catalysts also offer a method for the oxidation of primary alcohols to aldehydes. beilstein-journals.org To achieve the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or chromic acid are typically employed. jchemrev.comncert.nic.in

| Reagent/System | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, stops at the aldehyde stage. ambeed.com |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Mild conditions, suitable for sensitive substrates. researchgate.net |

| TEMPO/NaOCl | Aldehyde | Selective for primary alcohols. beilstein-journals.org |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, will oxidize aldehydes further. ncert.nic.in |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidant. jchemrev.com |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group and must be activated before nucleophilic substitution can occur. bits-pilani.ac.in This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or a halide. Once activated, the carbon bearing the hydroxyl group becomes susceptible to attack by various nucleophiles. bits-pilani.ac.inchemguide.co.uk For example, treatment of an alcohol with a halogen acid (like HBr or HCl) can lead to the corresponding alkyl halide. The reaction of halogenoalkanes with hydroxide (B78521) ions is a classic example of nucleophilic substitution, resulting in the formation of an alcohol. chemguide.co.uk

Reactions Involving the Phenylsulfanyl Moiety

The phenylsulfanyl group in this compound offers another site for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide or sulfone. The extent of oxidation is dependent on the oxidizing agent and the stoichiometry used.

Oxidation to Sulfoxides: Mild oxidizing agents are required to selectively oxidize the sulfide (B99878) to a sulfoxide without proceeding to the sulfone. oup.com Reagents such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide are commonly used for this transformation. jchemrev.com The use of a Bolm catalytic system has also been reported for sulfoxidation. researchgate.net

Oxidation to Sulfones: Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide (often in the presence of a catalyst), potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). jchemrev.comrsc.org For example, various aromatic and aliphatic sulfides can be oxidized to sulfones using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org Niobium carbide has also been shown to be an efficient catalyst for the oxidation of sulfides to sulfones. organic-chemistry.org

| Oxidizing Agent | Product | Reference |

| Sodium metaperiodate (NaIO₄) | Sulfoxide | jchemrev.com |

| Hydrogen Peroxide (1 equiv.) | Sulfoxide | jchemrev.com |

| Hydrogen Peroxide (excess) / Catalyst | Sulfone | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | jchemrev.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | jchemrev.com |

Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in this compound can be cleaved under specific reaction conditions. Transition-metal catalysis is a common approach to activate and cleave C-S bonds. dicp.ac.cn For instance, copper-catalyzed cross-coupling reactions have been developed for C-S bond cleavage. dicp.ac.cn In some cases, the C-S bond cleavage can be initiated by methylation of the sulfide to form a sulfonium (B1226848) salt, which can then undergo dissociation. sioc-journal.cn The presence of certain substituents on the aromatic ring can influence the ease of this cleavage. sioc-journal.cn

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. minia.edu.eguomustansiriyah.edu.iq In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iq The rate-determining step is typically the initial attack by the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eguomustansiriyah.edu.iq The aromaticity is then restored by the loss of a proton. uomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration involves the introduction of a nitro group (—NO2) onto the aromatic ring using a mixture of nitric acid (HNO3) and sulfuric acid as a catalyst. minia.edu.egmasterorganicchemistry.com Sulfonation introduces a sulfonic acid group (—SO3H) using fuming sulfuric acid (a mixture of SO3 and H2SO4). masterorganicchemistry.com The phenoxy group, structurally similar to the phenylsulfanyl group, can participate in such reactions. evitachem.com The sulfide group in this compound is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to the sulfur atom. However, it is also a deactivating group, which means that the rate of electrophilic substitution is slower compared to benzene itself. uomustansiriyah.edu.iq

Mechanistic Studies of Key Transformations

Gas-Phase Pyrolytic Reaction Mechanisms and Kinetics

The gas-phase pyrolysis of this compound derivatives has been a subject of kinetic and mechanistic investigation. lookchem.comresearchgate.net Such thermal decomposition reactions are typically unimolecular and follow first-order kinetics. researchgate.net Studies on analogous compounds, such as 3-phenoxy- and 3-anilino-1-propanol (B1268279) derivatives, reveal that these reactions often proceed through cyclic transition states. lookchem.commdpi.com For instance, the pyrolysis of 2-phenoxypropanoic acid and its derivatives proceeds via a five-membered cyclic polar transition state to yield carbon monoxide, acetaldehyde, and the corresponding phenol. researchgate.net Similarly, the pyrolysis of 3-anilino-1-propanol derivatives can yield anilines, ethylene (B1197577), and carbonyl compounds through retro-ene reactions. mdpi.com The pyrolysis of glycerol (B35011) (propane-1,2,3-triol) has also been studied to understand its degradation to lighter hydrocarbons and non-condensable gases like H2, CH4, CO, and CO2. ijcce.ac.irresearchgate.net

The specific products and reaction rates for the pyrolysis of this compound would depend on the reaction conditions, such as temperature and pressure. The likely mechanism involves the formation of thiophenol and propenal or allyl alcohol through a pericyclic reaction.

Intramolecular Cyclization Pathways (e.g., Tetrahydrofuran (B95107) Formation)

Intramolecular cyclization is a key reaction pathway for molecules containing a nucleophilic group and an electrophilic center within the same molecule. thieme-connect.de In the case of derivatives of this compound, the hydroxyl group can act as an internal nucleophile. While direct cyclization to form a thietane (B1214591) oxide is less common, derivatives can be tailored to undergo cyclization to form other heterocyclic systems. For example, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals like platinum, can lead to the formation of tetrahydrofurans and tetrahydropyrans. organic-chemistry.orgorganic-chemistry.org

Grignard Reagent Additions and Diastereoselectivity

Grignard reagents (RMgX) are potent nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com They readily add to carbonyl compounds and epoxides. masterorganicchemistry.com While this compound itself does not have a suitable electrophilic center for Grignard addition, its derivatives, such as the corresponding aldehyde or ketone, would be reactive. The addition of a Grignard reagent to an aldehyde or ketone derived from this compound would yield a secondary or tertiary alcohol, respectively. masterorganicchemistry.com

A significant aspect of Grignard reactions is their potential for diastereoselectivity, especially when the substrate contains a stereocenter. nih.gov For instance, the addition of alkyl magnesium halides to β-hydroxy ketones can exhibit high levels of diastereoselectivity, influenced by the halide in the Grignard reagent. nih.gov Alkylmagnesium iodide reagents, in particular, have shown high selectivity for the formation of 1,3-syn diols. nih.gov This selectivity is attributed to the Lewis acidity of the chelated magnesium alkoxide intermediate, which can be tuned by the choice of the halide. nih.gov

Derivatization Strategies and Functional Group Interconversions

Synthesis of Halogenated Derivatives

The hydroxyl group of this compound can be converted to a halide, a common and important functional group interconversion in organic synthesis. savemyexams.comchemguide.co.uk This transformation opens up pathways for further reactions, such as nucleophilic substitution and elimination.

Several methods are available for the halogenation of alcohols. savemyexams.com

Chlorination: Can be achieved using reagents like phosphorus(V) chloride (PCl5) or thionyl chloride (SOCl2). savemyexams.comchemguide.co.uk The reaction with PCl5 is vigorous at room temperature and produces hydrogen chloride gas. savemyexams.com

Bromination: Typically carried out by treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. chemguide.co.uk Alternatively, phosphorus(III) bromide can be used.

Iodination: Is often accomplished by reacting the alcohol with a mixture of red phosphorus and iodine, which forms phosphorus(III) iodide in the reaction mixture. chemguide.co.uk

A more recent method for the synthesis of alkyl iodides and bromides from alcohols involves the use of methyl Grignard reagents as halide nucleophiles. acs.org This reaction proceeds via an intermediate alkyl mesylate and occurs with inversion of configuration, indicative of an S_N2 mechanism. acs.org This method has been shown to be effective on a gram scale and is compatible with various functional groups. acs.org

The table below summarizes some of the reagents used for the halogenation of alcohols.

| Halogenation Reaction | Reagent(s) |

| Chlorination | Phosphorus(V) chloride (PCl₅), Thionyl chloride (SOCl₂) |

| Bromination | Sodium bromide/Sulfuric acid (NaBr/H₂SO₄), Phosphorus(III) bromide (PBr₃) |

| Iodination | Red phosphorus/Iodine (P/I₂) |

| Iodination/Bromination | Methylmagnesium iodide/bromide (MeMgI/MeMgBr) via mesylate |

Formation of Heterocyclic Systems (e.g., β-Lactams, Tetrahydrofurans)

The unique structural arrangement of this compound, featuring a flexible three-carbon chain with a hydroxyl group at one end and a phenylsulfanyl group at the other, allows it to be a key starting material for synthesizing various heterocyclic systems. Its reactivity can be harnessed to construct strained rings like β-lactams and stable five-membered rings such as tetrahydrofurans.

β-Lactams:

While direct cyclization of this compound to a β-lactam is not a standard transformation, its derivatives are instrumental in the synthesis of functionalized β-lactams, which are core structures in many antibiotics. For instance, related structures such as trans-3-phenylsulfanyl-β-lactams can be synthesized and then further functionalized. tandfonline.comresearchgate.net The synthesis often involves a multi-step process where the hydroxyl group is first converted into a leaving group or an amine, followed by cyclization. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent method for constructing the β-lactam ring. nih.govorganic-chemistry.org In a hypothetical pathway starting from this compound, the alcohol would first be oxidized to the corresponding carboxylic acid, 3-(Phenylsulfanyl)propanoic acid. This acid can then be converted to a ketene precursor and reacted with an imine to yield a β-lactam bearing the phenylsulfanyl group at the C3 position.

Tetrahydrofurans:

The synthesis of tetrahydrofuran derivatives from this compound can be achieved through intramolecular cyclization reactions. One effective method involves radical cyclization of γ-hydroxyalkyl phenyl chalcogenides. diva-portal.org In this approach, the hydroxyl group of an unsaturated analogue of this compound can attack the double bond, facilitated by a radical initiator, to form the five-membered tetrahydrofuran ring.

Another pathway is the acid-catalyzed intramolecular hydroalkoxylation of an alkene. By introducing a double bond into the carbon chain of this compound, for example through dehydration and subsequent isomerization, the terminal hydroxyl group can be induced to attack the double bond under acidic conditions, leading to the formation of a substituted tetrahydrofuran.

| Heterocyclic System | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| β-Lactams | Staudinger [2+2] Cycloaddition | 3-(Phenylsulfanyl)propanoic acid, Imines, Ketene | nih.govorganic-chemistry.org |

| Tetrahydrofurans | Intramolecular Radical Cyclization | Unsaturated analogues, Radical initiator (e.g., AIBN) | diva-portal.org |

| Tetrahydrofurans | Intramolecular Hydroalkoxylation | Unsaturated analogues, Acid catalyst | organic-chemistry.org |

Transformations into Other Organosulfur Compounds

The sulfur atom in this compound is in the sulfide oxidation state, making it a prime candidate for oxidation to higher oxidation states, namely sulfoxides and sulfones. These transformations yield new compounds with altered chemical properties and potential applications.

Oxidation to Sulfoxides and Sulfones:

The oxidation of the sulfide moiety is a common and predictable reaction. The use of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions can selectively convert the sulfide to a sulfoxide: 3-(Phenylsulfinyl)propan-1-ol (B3059516).

Further oxidation of the sulfoxide, or the direct oxidation of the initial sulfide with a stronger oxidizing agent or harsher conditions (e.g., excess m-CPBA or potassium permanganate), leads to the formation of the corresponding sulfone: 3-(Phenylsulfonyl)propan-1-ol (B1310620). researchgate.netjchemrev.com These sulfone derivatives are stable compounds and can be used as intermediates in various synthetic routes, including the synthesis of γ-hydroxysulfones. researchgate.net

The table below summarizes the oxidation reactions of this compound.

| Product | Oxidizing Agent | Typical Reaction Conditions | Reference |

| 3-(Phenylsulfinyl)propan-1-ol | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane, 0°C to room temp. | jchemrev.com |

| 3-(Phenylsulfonyl)propan-1-ol | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Dichloromethane, room temp. | jchemrev.com |

| 3-(Phenylsulfonyl)propan-1-ol | Potassium permanganate (KMnO₄) | Acetic acid/water | researchgate.net |

These transformations highlight the versatility of this compound as a building block in organic synthesis, enabling access to a variety of heterocyclic and other organosulfur compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Phenylsulfanyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 3-(Phenylsulfanyl)propan-1-ol, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanol (B110389) chain.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The protons on the propyl chain exhibit characteristic chemical shifts and splitting patterns. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are deshielded and appear at approximately 3.6 ppm, often as a triplet. The protons on the carbon adjacent to the sulfur atom (-CH₂S-) are also deshielded and resonate around 2.9-3.1 ppm, also typically as a triplet. The central methylene (B1212753) group (-CH₂-) protons appear as a multiplet around 1.9 ppm. The hydroxyl proton (-OH) signal can vary in position and often appears as a broad singlet. libretexts.org

For derivatives, such as 3-(4-bromophenyl)-3-(phenylthio)propan-1-ol, the chemical shifts of the aromatic protons will be altered due to the presence of the bromine substituent. unibo.it Similarly, for a compound like (2S)-1-(Phenylsulfanyl)propan-2-ol, a derivative where the hydroxyl group is on the second carbon, the proton on the carbon bearing the hydroxyl group appears as a multiplet around 3.84 ppm. nih.gov

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) |

| This compound | Aromatic H | 7.1-7.4 (m) |

| -CH₂OH | ~3.6 (t) | |

| -CH₂S- | ~2.9-3.1 (t) | |

| -CH₂- | ~1.9 (m) | |

| -OH | variable (s, broad) | |

| (2S)-1-(Phenylsulfanyl)propan-2-ol nih.gov | Aromatic H | 7.21-7.41 (m) |

| -CH(OH)- | 3.84 (dqd) | |

| -CH₂S- | 2.85 (dd), 3.11 (dd) | |

| -CH₃ | 1.27 (d) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, s = singlet, d = doublet, dqd = doublet of quartets of doublets, dd = doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbon atoms of the phenyl ring will appear in the aromatic region, typically between 125 and 140 ppm. The carbon attached to the sulfur atom (ipso-carbon) will have a specific chemical shift within this range. The aliphatic carbons will resonate at higher field (lower ppm values). The carbon bearing the hydroxyl group (-CH₂OH) is typically found around 60-65 ppm. The carbon attached to the sulfur atom (-CH₂S-) appears around 30-35 ppm, and the central methylene carbon (-CH₂-) is observed at a similar chemical shift.

In derivatives like 1-(Phenylsulfanyl)propan-2-one, a ketone analog, the carbonyl carbon (C=O) will have a characteristic downfield shift to around 203.5 ppm. nih.gov For propan-1-ol, a related simple alcohol, the carbon atoms show distinct shifts, with the one closest to the electronegative oxygen atom being the most downfield. docbrown.info

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound (Predicted) | Aromatic C | ~125-140 |

| -CH₂OH | ~61 | |

| -CH₂S- | ~33 | |

| -CH₂- | ~31 | |

| (2S)-1-(Phenylsulfanyl)propan-2-ol nih.gov | Aromatic C | 126.7, 129.1, 130.1, 135.2 |

| C-OH | 65.6 | |

| CH₂ | 43.6 | |

| CH₃ | 21.9 | |

| 1-(Phenylsulfanyl)propan-2-one nih.gov | C=O | 203.5 |

| Aromatic C | 126.9, 129.5, 134.6 | |

| CH₂ | 44.7 | |

| CH₃ | 28.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and determining the stereochemistry of a molecule. libretexts.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the -CH₂OH, -CH₂-, and -CH₂S- groups, confirming their sequence in the propyl chain. nih.govwestmont.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. nih.govacs.org For instance, the protons of the methylene group adjacent to the sulfur would show a correlation to the ipso-carbon of the phenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This technique is used to determine spatial proximity between protons, which is crucial for elucidating stereochemistry. It can help in determining the relative orientation of different parts of the molecule. acs.org

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-90, for example, will only show signals for CH groups.

The application of these techniques to derivatives of this compound, such as sulfur-containing rapamycin (B549165) analogs and spiroketals, has been crucial in their structural elucidation. acs.orgbeilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. dundee.ac.uk

For this compound, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration is typically observed around 1050-1260 cm⁻¹. The presence of the phenyl group will give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) and C=C stretching vibrations around 1450-1600 cm⁻¹. The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

Raman spectroscopy can provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-S stretch can be more prominent. nih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching (broad) | 3200-3600 (IR) |

| C-H (aromatic) | Stretching | 3000-3100 (IR, Raman) |

| C-H (aliphatic) | Stretching | 2850-2960 (IR, Raman) |

| C=C (aromatic) | Stretching | 1450-1600 (IR, Raman) |

| C-O | Stretching | 1050-1260 (IR) |

| C-S | Stretching | 600-800 (IR, Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. Alcohols often undergo characteristic fragmentation pathways, including the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orgsavemyexams.com The fragmentation of sulfides can involve cleavage of the C-S bond. miamioh.edu The presence of the phenyl group will lead to characteristic aromatic fragments, such as the phenylthiyl cation or the tropylium (B1234903) ion. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rjptonline.org By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the precise positions of the atoms can be determined.

This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystal lattice. escholarship.org For derivatives of this compound that are crystalline, such as 3-chloro-3-cyano-1-cyclohexyl-4-(phenylthio)-2-azetidinone and trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, X-ray crystallography has been used to determine their exact molecular structures. escholarship.orgnih.gov It can also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have a stereogenic center. However, the introduction of a substituent at specific positions along the propanol chain can render the molecule chiral, leading to the existence of enantiomers (non-superimposable mirror images). For instance, substitution at the C-1 or C-2 position would create a chiral center, resulting in (R)- and (S)-enantiomers. The characterization and differentiation of such chiral derivatives are crucial, and chiroptical spectroscopy provides powerful, non-destructive methods for this purpose.

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.edu These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them ideal for stereochemical analysis. For the enantiomeric characterization of chiral derivatives of this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most relevant and widely used chiroptical methods.

Principles of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- (AL) and right- (AR) circularly polarized light as it passes through a solution of a chiral compound. portlandpress.com This differential absorption (ΔA = AL - AR) is non-zero only for chiral molecules within the wavelength range of a chromophore's absorption. yale.edu A plot of this difference against wavelength constitutes a CD spectrum. Enantiomers, by definition, interact with circularly polarized light in an equal but opposite manner, which results in CD spectra that are perfect mirror images of each other, exhibiting equal magnitude but opposite signs. portlandpress.comresearchgate.net A 50:50 mixture of enantiomers, known as a racemic mixture, is CD-inactive.

Optical Rotatory Dispersion (ORD) is a related phenomenon that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The complex relationship between CD and ORD is described by the Kronig-Kramers transforms. A characteristic feature observed in ORD curves in the region of a CD band is known as the Cotton effect.

Enantiomeric Characterization

Both CD and ORD spectroscopy can be used for the qualitative and quantitative analysis of chiral derivatives of this compound.

Determination of Absolute Configuration: The sign of the Cotton effect in a CD or ORD spectrum is directly related to the absolute configuration (i.e., the R or S designation) of the stereocenter. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (often using time-dependent density functional theory, TDDFT), the absolute configuration of a newly synthesized chiral molecule can be unambiguously assigned. rsc.orgbohrium.com This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. dtu.dk

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. This relationship allows for the precise determination of enantiomeric excess (% ee), a critical parameter in asymmetric synthesis. nih.gov A calibration curve can be constructed using samples of known enantiomeric composition, which is then used to determine the % ee of an unknown sample.

Applicability to Chiral 3-(Phenyl)sulfanylpropan-1-ol Derivatives

While specific chiroptical data for chiral derivatives of this compound are not prominently featured in the existing literature, the principles of CD and ORD are fully applicable. The primary chromophores in such a molecule would be the phenyl ring and the sulfur atom of the phenylsulfanyl group, which exhibit electronic transitions in the ultraviolet (UV) region. The hydroxyl group's n→σ* transition also contributes. aip.org The interaction of these chromophores within the chiral molecular framework would give rise to a characteristic CD spectrum.

For a hypothetical chiral derivative such as (R)- or (S)-2-methyl-3-(phenylsulfanyl)propan-1-ol, one would expect to observe CD signals corresponding to the π→π* transitions of the aromatic ring. The signs and intensities of these signals would provide a unique fingerprint for each enantiomer.

The table below presents a hypothetical representation of CD spectral data for the enantiomers of a chiral derivative of this compound to illustrate the expected mirror-image relationship.

Table 1: Hypothetical Molar Circular Dichroism (Δε) Data for Enantiomers of 2-Methyl-3-(phenylsulfanyl)propan-1-ol.

This table is for illustrative purposes only and does not represent actual experimental data.

| Wavelength (nm) | (R)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) | (S)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) |

| 215 | +5.2 | -5.2 |

| 240 | -1.8 | +1.8 |

| 265 | +0.7 | -0.7 |

In addition to electronic CD, Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures CD in the infrared region, corresponding to the vibrational transitions of the molecule. VCD is particularly sensitive to the conformational flexibility and intermolecular interactions of chiral molecules, including those containing sulfur. nih.govacs.orgacs.org VCD could provide detailed structural information about chiral derivatives of this compound in solution.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular characteristics.

Table 1: Calculated Electronic Properties of 3-(Phenylsulfanyl)propan-1-ol (Illustrative)

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -785.123 | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 2.15 | A measure of the net molecular polarity arising from charge distribution. |

| Point Group | C1 | Indicates the molecule has no symmetry elements other than identity. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for determining chemical reactivity. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO would be distributed over the aromatic system and the C-S bond. This distribution indicates that the sulfur atom is a likely site for electrophilic attack, while the phenyl ring could participate in various electrophilic and nucleophilic interactions.

Fukui functions are another tool derived from DFT that help predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack by analyzing changes in electron density. mdpi.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.90 | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a localized form corresponding to the classic Lewis structure representation of bonds and lone pairs. uni-muenchen.dewisc.edu This method gives insight into charge distribution, hybridization, and donor-acceptor (bond-antibond) interactions within the molecule. wisc.edu NBO analysis is generally considered more robust than the simpler Mulliken population analysis, which partitions electron density among atoms based on the basis functions used in the calculation.

In this compound, NBO analysis would quantify the natural charges on each atom, revealing the electrophilic and nucleophilic centers. The oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a hydrogen bond acceptor and a nucleophilic site. The sulfur atom would also carry a partial negative charge, while the attached carbon atoms and the hydroxyl proton would be electropositive.

Table 3: Selected Natural Atomic Charges from NBO Analysis (Illustrative)

| Atom | Natural Charge (e) | Implication |

|---|---|---|

| O (hydroxyl) | -0.75 | Highly electronegative, site for hydrogen bonding and nucleophilic attack. |

| S (sulfanyl) | -0.15 | Electron-rich center, potential nucleophile. |

| C (attached to O) | +0.25 | Electrophilic carbon due to bonding with oxygen. |

| C (attached to S) | -0.30 | Slightly electron-rich due to sulfur's influence. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol (B110389) chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by mapping its potential energy surface. This is typically done by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-O, C-S) and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motions of atoms and molecules, MD can explore the conformational landscape, revealing how the molecule behaves in different environments, such as in various solvents or at different temperatures. nih.gov These simulations can show transitions between different stable conformers and provide insights into the molecule's flexibility and average structure in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for elucidating reaction mechanisms. By modeling potential reaction pathways, researchers can identify intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, theoretical modeling could be used to investigate various reactions, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, or the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone. ucsd.edu By calculating the energies of reactants, products, and transition states, the feasibility of different pathways can be assessed, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can predict spectroscopic properties with a high degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like DFT can be used to calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). chemaxon.com

Predicting the ¹H and ¹³C NMR spectra of this compound can aid in the interpretation of experimental data and confirm its structure. nmrdb.org The calculations can help assign specific peaks to the corresponding atoms in the molecule and explain shifts based on the local electronic environment of each nucleus.

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton Group | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.45 | 7.0 - 7.5 |

| -CH₂-O | 3.70 | 3.5 - 3.8 |

| -S-CH₂- | 3.05 | 2.8 - 3.2 |

| -CH₂- (central) | 2.00 | 1.8 - 2.2 |

of this compound

In the absence of direct experimental data, computational and theoretical methods provide valuable insights into the potential biological and pharmacokinetic properties of chemical compounds. These in silico approaches are instrumental in modern drug discovery and development for prioritizing candidates and reducing the reliance on extensive experimental screening. For this compound, computational modeling can predict its interactions with biological targets and its likely disposition within an organism.

Ligand-Protein Docking for Biological Target Affinity Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for estimating the binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex, offering a glimpse into the compound's potential biological activity.

While specific ligand-protein docking studies for this compound are not extensively available in the current body of scientific literature, the principles of this methodology can be applied to predict its interactions with various protein targets. The process would involve:

Selection of Protein Targets: Based on the structural motifs of this compound, which include a phenyl ring, a thioether linkage, and a primary alcohol, potential protein targets could be hypothesized. These might include enzymes involved in metabolic pathways where similar structures are substrates or inhibitors.

Computational Docking Simulation: Using specialized software, the three-dimensional structure of this compound would be virtually "docked" into the binding site of the selected protein targets. The software calculates the most stable binding poses based on a scoring function that estimates the free energy of binding.

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

For a compound like this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the phenyl ring could engage in hydrophobic and π-stacking interactions, and the sulfur atom in the thioether linkage might also participate in specific interactions within a protein's binding pocket. The flexibility of the propanol chain would also be a critical factor in achieving an optimal fit.

A hypothetical docking study could yield data such as binding energies and interacting residues, which would be compiled into a table for comparative analysis across different protein targets.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |

| Cytochrome P450 Enzyme | -7.5 | Phe121, Leu208, Ala301 | Hydrophobic, π-stacking |

| A Kinase | -6.8 | Lys72, Asp184 | Hydrogen bond with hydroxyl group |

| A Transferase | -7.1 | Met105, Trp150 | Hydrophobic, sulfur-aromatic interaction |

This table is for illustrative purposes only, as specific research data for this compound is not currently available.

Pharmacokinetic Property Prediction through ADMET Computational Studies

ADMET studies, which encompass Absorption, Distribution, Metabolism, Excretion, and Toxicity, are critical for evaluating the drug-likeness of a compound. Computational tools can predict these properties based on the molecule's structure, providing an early assessment of its potential pharmacokinetic profile. While specific, published ADMET studies on this compound are not readily found, predictive models can be used to estimate these parameters.

Online platforms and software can calculate a range of physicochemical and pharmacokinetic properties. For this compound, these predictions would be based on its structural features.

Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| - Caco-2 Permeability (logPapp in 10^-6 cm/s) | Moderate to High | Likely to have good intestinal absorption. |

| - Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed from the gut. |

| Distribution | ||

| - Volume of Distribution (VDss) (log L/kg) | Moderate | Expected to distribute into tissues. |

| - Blood-Brain Barrier (BBB) Permeability | Permeable | May cross the blood-brain barrier. |

| Metabolism | ||

| - CYP450 2D6 Substrate/Inhibitor | Likely Substrate | May be metabolized by this key drug-metabolizing enzyme. |

| - CYP450 3A4 Substrate/Inhibitor | Likely Substrate | May be metabolized by another major drug-metabolizing enzyme. |

| Excretion | ||

| - Total Clearance (log ml/min/kg) | Low to Moderate | Suggests a moderate rate of elimination from the body. |

| Toxicity | ||

| - AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic. |

| - hERG I Inhibitor | Low Risk | Unlikely to cause cardiotoxicity via hERG channel inhibition. |

This table contains predicted data from computational models and is intended for illustrative purposes. These values have not been experimentally verified.

These computational predictions suggest that this compound possesses some favorable drug-like properties, such as good absorption and the potential to reach various tissues. However, its metabolism would likely be mediated by cytochrome P450 enzymes, which could have implications for drug-drug interactions. The low predicted toxicity is a positive indicator, but these in silico results would require experimental validation to confirm their accuracy.

Applications of 3 Phenylsulfanyl Propan 1 Ol in Advanced Synthetic Methodologies

Role as a Key Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Compounds

The synthesis of advanced heterocyclic compounds, such as certain sulfur-containing heterocycles, often involves precursors with reactive sulfur and other functional groups. For instance, the synthesis of 1,4-benzothiazines can be achieved from 2-aminothiophenol (B119425) derivatives. Although 3-(phenylsulfanyl)propan-1-ol contains a phenylsulfanyl moiety, there is no direct evidence in the reviewed literature of its conversion to a thiophenol-type intermediate and subsequent use in the synthesis of advanced heterocyclic systems like benzothiazepines or other related structures.

Intermediate in the Synthesis of Chiral Compounds

The propan-1-ol backbone present in this compound is a common structural motif in chiral molecules. Asymmetric synthesis often focuses on creating chiral centers, and various methods exist for the enantioselective synthesis of substituted propanols, such as (S)-3-Chloro-1-phenyl-1-propanol. However, specific examples of using this compound as a starting material or a key intermediate for the synthesis of chiral compounds, either through resolution or asymmetric catalysis, are not prominently featured in the scientific literature.

Applications in Medicinal Chemistry Precursor Synthesis

Propanol (B110389) derivatives are scaffolds for numerous pharmaceutical compounds. For example, 3-amino-1-phenylpropan-1-ol (B18842) derivatives are precursors for drugs like fluoxetine. While the structural components of this compound could theoretically be modified to create medicinally relevant molecules, there is a lack of specific documented instances of its use as a direct precursor in the synthesis of active pharmaceutical ingredients or their immediate building blocks. The role of sulfur-containing heterocycles in medicinal chemistry is well-established, but the pathway from this compound to such compounds is not described.

Contributions to Agrochemicals Research

In the field of agrochemicals, various heterocyclic and aromatic compounds containing sulfur and other functional groups have been investigated for their potential as insecticides or fungicides. However, a review of the literature does not indicate that this compound has been specifically utilized as a precursor or intermediate in the research and development of new agrochemical agents.

Mechanistic Aspects of Biological Interactions and Biochemical Pathways in Vitro Studies Only

Molecular Mechanisms of Antimicrobial Action (In Vitro)

One potential mechanism of action for compounds containing a propan-1-ol moiety is the disruption of the bacterial cell membrane. For instance, propan-1,3-diol has been shown to cause more significant damage to the cell membrane of Escherichia coli when compared to propylene (B89431) glycol, which may contribute to its higher antimicrobial activity. researchgate.net Scanning electron microscopy has visualized this membrane injury, suggesting that alteration of membrane integrity could be a key factor in its antimicrobial effects. researchgate.net

Furthermore, thioether compounds, a class to which 3-(Phenylsulfanyl)propan-1-ol belongs, are known to possess antimicrobial properties. While the precise mechanisms can vary, some studies on other thioether derivatives suggest interference with bacterial virulence. This can include the disruption of pathways such as two-component regulatory systems, flagellar assembly, bacterial secretion systems, and quorum sensing. tandfonline.com It is plausible that this compound could exert its antimicrobial effects through similar interactions, though specific studies are required for confirmation.

Enzyme Inhibition Studies (In Vitro)

There is a lack of in vitro studies specifically investigating the enzyme inhibition properties of this compound. Nevertheless, the broader class of thioether compounds has been demonstrated to inhibit various enzymes.

One notable example is the inhibition of fatty acid synthase (FAS) by certain thioethers. tandfonline.comtandfonline.com For instance, diallyl trisulfide has been shown to inhibit FAS in a dose- and time-dependent manner, with an IC₅₀ value of 8.37 μM. tandfonline.com The mechanism of this inhibition involves the interaction with essential sulfhydryl groups on the acyl-carrier protein and β-ketoacyl synthase domains of the enzyme. tandfonline.com

Additionally, some thioether furofuran lignans (B1203133) have exhibited inhibitory effects against α-glucosidase. mdpi.com Kinetic studies of these compounds revealed their mode of inhibition, providing insights into how thioether-containing molecules can interact with enzyme active sites. mdpi.com While these findings are for more complex molecules, they suggest that the thioether moiety can be a key pharmacophore in enzyme inhibition.

Table 1: In Vitro Enzyme Inhibition by Analogous Thioether Compounds

| Compound | Enzyme | IC₅₀ | Mechanism of Inhibition |

|---|---|---|---|

| Diallyl Trisulfide | Fatty Acid Synthase (FAS) | 8.37 μM | Interaction with sulfhydryl groups on acyl-carrier protein and β-ketoacyl synthase domains |

| Thioether Furofuran Lignans | α-Glucosidase | 11.8–16.2 mM | Not specified |

Data is for analogous compounds and not this compound.

Receptor Binding Affinity and Ligand-Target Interactions (In Vitro)

Specific in vitro receptor binding affinity data for this compound is not currently available. However, studies on other small molecules containing sulfur and phenyl groups indicate the potential for such compounds to interact with various receptors.

For example, a study on sulfur-containing aporphines investigated their binding to dopamine (B1211576) receptors. nih.gov This research highlights that the presence and nature of sulfur-containing substituents can significantly influence the binding affinity of a molecule for a specific receptor. Another study on a new class of 5-hydroxytryptamine₇ (5-HT₇) receptor agents, which included a 4-(2-methylthiophenyl) derivative, identified this compound as a potent 5-HT₇ receptor agonist with a Kᵢ of 0.22 nM. nih.gov This demonstrates that the aryl thioether motif can be a crucial element for high-affinity receptor binding.

The conformational properties of sulfur-containing molecules can also play a significant role in their receptor binding. Intramolecular interactions involving the sulfur atom can influence the molecule's preferred shape, which in turn affects its ability to fit into a receptor's binding site. rsc.org Docking studies often need to account for these sulfur–lone pair interactions to accurately predict binding affinities. rsc.org

Influence on Cellular Pathways (In Vitro)

There are no in vitro studies that directly examine the influence of this compound on specific cellular pathways. However, research on related chemical classes, such as phenolic and sulfur-containing compounds, provides a framework for potential cellular effects.